![molecular formula C21H18Cl2N2O3 B14869306 [5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-chlorobenzoate](/img/structure/B14869306.png)
[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-7-(morpholinomethyl)quinolin-8-yl 2-chlorobenzoate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with a morpholinomethyl group at the 7th position and a 2-chlorobenzoate ester at the 8th position. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-7-(morpholinomethyl)quinolin-8-yl 2-chlorobenzoate typically involves a multi-step process. One common method starts with the preparation of 5-chloroquinolin-8-ol. This intermediate is then reacted with formaldehyde and morpholine in dry ethanol under reflux conditions to yield 5-chloro-7-(morpholinomethyl)quinolin-8-ol . The final step involves esterification with 2-chlorobenzoic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
5-chloro-7-(morpholinomethyl)quinolin-8-yl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The chloro groups in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of substituted quinoline derivatives.
科学研究应用
5-chloro-7-(morpholinomethyl)quinolin-8-yl 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
作用机制
The mechanism of action of 5-chloro-7-(morpholinomethyl)quinolin-8-yl 2-chlorobenzoate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the morpholinomethyl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
相似化合物的比较
Similar Compounds
- 5-chloro-7-(morpholinomethyl)quinolin-8-ol
- 5-chloro-7-(4-morpholinylmethyl)-8-quinolinyl 2-thiophenecarboxylate
Uniqueness
Compared to similar compounds, 5-chloro-7-(morpholinomethyl)quinolin-8-yl 2-chlorobenzoate has a unique combination of a quinoline core, morpholinomethyl group, and 2-chlorobenzoate ester. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C21H18Cl2N2O3 |
|---|---|
分子量 |
417.3 g/mol |
IUPAC 名称 |
[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-chlorobenzoate |
InChI |
InChI=1S/C21H18Cl2N2O3/c22-17-6-2-1-4-16(17)21(26)28-20-14(13-25-8-10-27-11-9-25)12-18(23)15-5-3-7-24-19(15)20/h1-7,12H,8-11,13H2 |
InChI 键 |
FOFKDQFUZFHQOP-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC2=CC(=C3C=CC=NC3=C2OC(=O)C4=CC=CC=C4Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


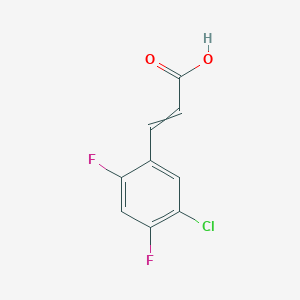
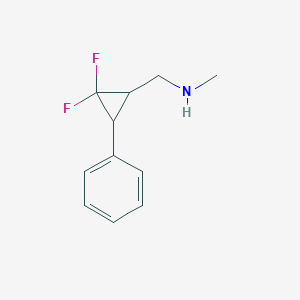


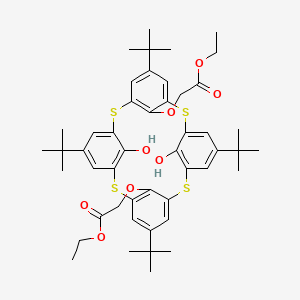
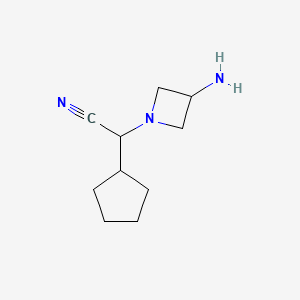
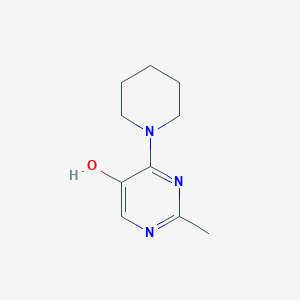
![2-Amino-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxobutanoic acid](/img/structure/B14869272.png)

![cyclopropyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B14869292.png)
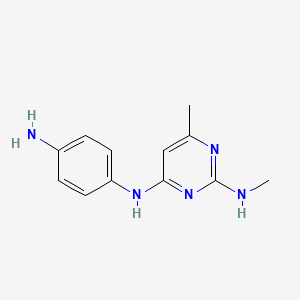
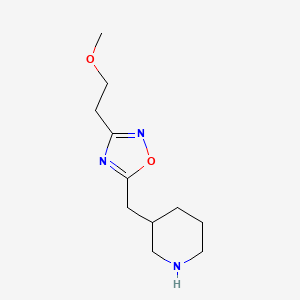
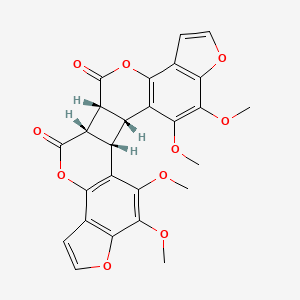
![3-[(2',2'-Difluoroethoxy)methyl]phenylZinc bromide](/img/structure/B14869316.png)
